1-{[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride
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Overview
Description
1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride is a compound belonging to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-{[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride typically involves multiple steps, starting with the formation of the triazolo-pyrazine core. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis . The compound binds to these kinases, blocking their activity and thereby inhibiting cancer cell growth and inducing apoptosis .
Comparison with Similar Compounds
1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride can be compared with other triazolo-pyrazine derivatives, such as:
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline: Another related compound with notable antiviral and antibacterial properties.
Properties
CAS No. |
2624129-68-4 |
---|---|
Molecular Formula |
C6H9Cl2N5 |
Molecular Weight |
222.1 |
Purity |
91 |
Origin of Product |
United States |
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